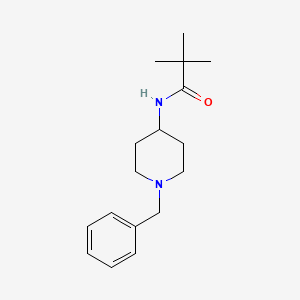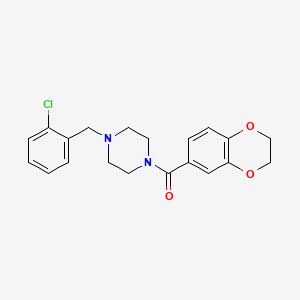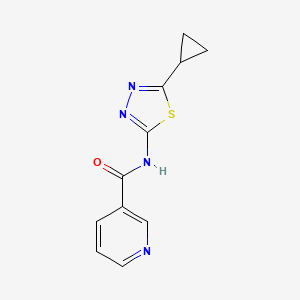![molecular formula C22H23N3O2 B4430728 1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4430728.png)
1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
説明
1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine, commonly known as DMI, is a chemical compound that belongs to the piperazine family. DMI is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. DMI has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
DMI exerts its effects by inhibiting the activity of acetylcholinesterase. This leads to an accumulation of acetylcholine in the brain, which can stimulate the cholinergic system. The cholinergic system is involved in a range of physiological processes, including learning, memory, and attention.
Biochemical and Physiological Effects
DMI has been shown to have a range of biochemical and physiological effects. These include an increase in acetylcholine levels, enhanced cholinergic neurotransmission, and improved cognitive function. DMI has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
One of the main advantages of using DMI in scientific research is its ability to selectively inhibit acetylcholinesterase. This allows researchers to investigate the role of acetylcholine in the nervous system and its effects on cognition and behavior. However, DMI also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for research on DMI. One area of interest is the potential use of DMI in the treatment of neurodegenerative diseases such as Alzheimer's. DMI's ability to increase acetylcholine levels and its antioxidant properties make it a promising candidate for further investigation in this area. Other future directions include investigating the effects of DMI on other neurotransmitter systems and its potential use in the treatment of other neurological disorders.
科学的研究の応用
DMI has been widely used in scientific research for its ability to inhibit acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. By inhibiting acetylcholinesterase, DMI can increase the levels of acetylcholine in the brain, leading to a range of physiological and biochemical effects.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17-16-20(23-27-17)22(26)25-14-12-24(13-15-25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16,21H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICIYGJIWZXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)
![N-[2-(dimethylamino)ethyl]-1-naphthamide](/img/structure/B4430668.png)


![{[3-({[2-(3-methoxyphenyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4430685.png)
![2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4430697.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4430699.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)

![2-{4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4430723.png)
![1-cyclohexyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B4430730.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B4430738.png)